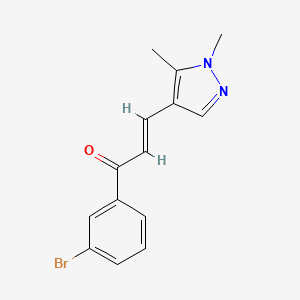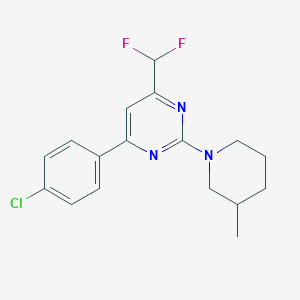
N-butyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrimidine ring substituted with a difluoromethyl group and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Pyrazole Ring: The pyrazole ring can be attached through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
N-Butylation: The final step involves the N-butylation of the amine group using butyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoromethyl group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the pyrazole ring.
Reduced Derivatives: Dihydropyrimidine derivatives.
Substituted Derivatives: Compounds with different substituents at the difluoromethyl group.
科学研究应用
Chemistry
In chemistry, N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
作用机制
The mechanism of action of N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The difluoromethyl group and the pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- N-BUTYL-N-[4-(TRIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE
- N-BUTYL-N-[4-(METHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE
- N-BUTYL-N-[4-(CHLOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
属性
分子式 |
C14H19F2N5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC 名称 |
N-butyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H19F2N5/c1-4-5-6-17-14-18-11(7-12(19-14)13(15)16)10-8-21(3)20-9(10)2/h7-8,13H,4-6H2,1-3H3,(H,17,18,19) |
InChI 键 |
SXWUDTXDCWGMTB-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NC(=CC(=N1)C(F)F)C2=CN(N=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939512.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939515.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939530.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10939532.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10939536.png)

![N,N,9-trimethyl-2-[1-(2-nitrophenoxy)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10939550.png)
![5-(4-fluorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10939558.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939561.png)
![(3E)-4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1,1,1-trifluoropent-3-en-2-one](/img/structure/B10939564.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939566.png)
![N-(2-methylpropyl)-2-{[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10939572.png)

![[4-(2,6-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10939576.png)
